6-Carboxyfluorescein dipivalate

Description

BenchChem offers high-quality 6-Carboxyfluorescein dipivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Carboxyfluorescein dipivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

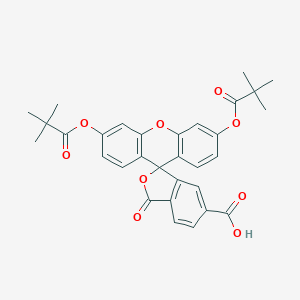

3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28O9/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31/h7-15H,1-6H3,(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFJSCBMDRTLHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112681 |

Source

|

| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192374-17-7 |

Source

|

| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192374-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′,6′-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Carboxyfluorescein Dipivalate: A High-Fidelity Precursor for Isomer-Pure Probes and Intracellular Imaging

[1]

Executive Summary: The "Dipivalate Advantage"

6-Carboxyfluorescein dipivalate (6-CFDA-Dipivalate) represents a critical advancement in fluorogenic probe chemistry, distinct from the ubiquitous 6-Carboxyfluorescein diacetate (6-CFDA).[] While both serve as non-fluorescent, cell-permeable precursors to the fluorophore 6-Carboxyfluorescein (6-FAM), the dipivalate ester introduces a steric bulk that fundamentally alters its physicochemical stability and enzymatic kinetics.[]

For drug development professionals, this compound serves two primary high-value functions:

-

Isomer Purification: It is the industry-standard intermediate for isolating regioisomerically pure 6-FAM from the 5(6)-mixed starting material—a critical quality attribute for reproducible diagnostic assays and antibody-drug conjugates (ADCs).[]

-

Enhanced Stability Probes: The pivalate group (trimethyl acetate) resists spontaneous hydrolysis significantly better than acetate, reducing extracellular background in long-duration live-cell assays.[]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Specification |

| Chemical Name | 6-Carboxyfluorescein dipivalate |

| CAS Number | 192374-17-7 |

| Molecular Formula | C₃₁H₂₈O₉ |

| Molecular Weight | 544.55 g/mol |

| Ester Group | Pivalate (Trimethyl acetate) |

| Fluorescence | Non-fluorescent (Precursor) |

| Hydrolysis Product | 6-Carboxyfluorescein (Excitation: 492 nm, Emission: 517 nm) |

| Solubility | Soluble in DMSO, DMF; low solubility in water |

The Pivalate vs. Acetate Distinction

The core differentiator is the ester group protecting the phenolic oxygens.

-

Acetate (CFDA): Rapidly hydrolyzed by ubiquitous esterases; prone to spontaneous hydrolysis in aqueous media (background noise).[]

-

Pivalate (Dipivalate): The tert-butyl group creates significant steric hindrance.[] This slows enzymatic hydrolysis, requiring specific or higher-activity esterases, and renders the molecule highly resistant to non-enzymatic degradation in culture media.

Mechanistic Basis: Intracellular Activation[1]

The utility of 6-Carboxyfluorescein dipivalate in cellular assays relies on a "trap-and-cleave" mechanism.[] Unlike the diacetate variant, the dipivalate requires a more robust enzymatic environment for activation, making it a sensitive probe for metabolic activity rather than just membrane permeability.

Signaling Pathway & Activation Logic[1]

Figure 1: Mechanism of Action. The pivalate groups delay hydrolysis, reducing "leakage" artifacts common with acetates during the loading phase.

Application 1: The "Dipivalate Route" for Isomer Purification

The most critical application of this compound in drug development is chemical manufacturing . Commercial "Carboxyfluorescein" is often a mixture of 5- and 6-isomers.[] For clinical probes, isomer purity is non-negotiable to ensure consistent binding kinetics and fluorescence quantum yields.

The dipivalate derivative allows for a robust separation that is difficult with the diacetate.

Purification Protocol

Derived from Brunet et al. (2014) and Patent WO2020185610A1.[]

Step 1: Esterification React crude 5(6)-carboxyfluorescein with pivalic anhydride (not acetic anhydride) in the presence of pyridine or DMAP at reflux.[]

-

Why: Pivalic anhydride drives the formation of the dipivalate ester.

Step 2: Isomer Separation (Crystallization) The 6-carboxyfluorescein dipivalate preferentially crystallizes or precipitates as a diisopropylamine salt or can be separated via column chromatography (silica gel) more effectively due to the lipophilic bulk of the pivaloyl groups.

-

Result: Isolation of >95% pure 6-isomer intermediate.[]

Step 3: Hydrolysis The purified dipivalate is hydrolyzed back to the free acid using base (e.g., NaOH/MeOH) to yield isomerically pure 6-Carboxyfluorescein.

Figure 2: The Dipivalate Purification Workflow.[] This route is preferred for scaling up high-purity probes.[]

Application 2: Cellular Viability & Tracing

While CFDA is the standard, 6-Carboxyfluorescein dipivalate is superior for assays requiring extended incubation times or where extracellular esterases (e.g., in serum-supplemented media) cause high background with CFDA.[]

Comparative Performance Data

| Feature | 6-CFDA (Acetate) | 6-CFDA-Dipivalate | Implication |

| Hydrolysis Rate | Fast ( | Slow ( | Dipivalate requires longer loading but offers a wider observation window.[] |

| Stability (Media) | Low (Spontaneous hydrolysis) | High (Stable) | Dipivalate is ideal for time-lapse imaging >2 hours.[] |

| Leakage | Moderate | Low | Slower conversion allows better intracellular retention equilibrium. |

| Lipophilicity | Moderate | High | Dipivalate crosses membranes more efficiently but clears slower if unhydrolyzed. |

Staining Protocol (Optimized for Dipivalate)

Reagents:

-

Stock Solution: 10 mM 6-Carboxyfluorescein dipivalate in anhydrous DMSO. Store at -20°C.

-

Loading Buffer: HBSS or PBS (Ca/Mg free preferred to prevent efflux pump activation).[]

Procedure:

-

Preparation: Dilute stock to 1–5 µM in Loading Buffer.

-

Note: Higher concentrations may be needed compared to CFDA due to slower hydrolysis kinetics.

-

-

Incubation: Incubate cells for 30–60 minutes at 37°C.

-

Critical: Unlike CFDA (15 min), dipivalate requires more time for esterases to cleave the bulky groups.

-

-

Wash: Wash cells 2x with fresh buffer to remove unhydrolyzed probe.

-

Recovery: Incubate for an additional 15–30 minutes in complete media to allow full hydrolysis of intracellular intermediate species.

-

Imaging: Ex/Em = 492/517 nm.

Troubleshooting & Validation

Issue: Low Fluorescence Signal

-

Cause: The steric bulk of the pivalate group prevents rapid hydrolysis by certain esterase isoforms.

-

Solution: Increase incubation time to 60 minutes or increase concentration to 10 µM. Verify cell metabolic activity with a control (e.g., Calcein AM).[]

Issue: High Background (Punctate)

-

Cause: Trapping of the lipophilic unhydrolyzed probe in lipid droplets or endosomes.

-

Solution: Perform a "chase" step: Wash cells and incubate in dye-free media for 30 minutes to allow cytosolic esterases to process the sequestered probe.

References

-

Brunet, A., Aslam, T., & Bradley, M. (2014). 5(6)-Carboxyfluorescein revisited: New protecting group, separation of isomers, and their spectral properties on oligonucleotides.[] Bioorganic & Medicinal Chemistry Letters.[2][3] Link

- Key Finding: Establishes the dipivalate route for separ

-

Google Patents. (2020).[] WO2020185610A1 - New technology to conjugate the taccalonolide microtubule stabilizers with linkers/payloads.[]Link[]

- Key Finding: Details the synthesis and NMR characterization of 6-carboxyfluorescein dipival

-

Breeuwer, P., et al. (1995).[] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae.[4][5] Applied and Environmental Microbiology.[6] Link

- Key Finding: Establishes the kinetic baseline for fluorescein ester hydrolysis, relevant for comparing acetate vs.

-

ChemicalBook. (2025).[][3][5][7] 6-Carboxyfluorescein Dipivalate Product Specifications (CAS 192374-17-7).[][8]Link[]

- Key Finding: Confirms physical properties and commercial availability.

Sources

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 192374-17-7 CAS Manufactory [m.chemicalbook.com]

Technical Deep Dive: 6-Carboxyfluorescein Dipivalate

Structure, Mechanism, and Application in Cellular Analysis

Executive Summary

6-Carboxyfluorescein dipivalate (6-CFDP) is a fluorogenic, cell-permeant esterase substrate used primarily for assessing cell viability and enzymatic activity. Structurally, it is the dipivaloyl ester derivative of 6-carboxyfluorescein (6-FAM). Unlike its more common acetate counterpart (6-CFDA), the dipivalate modification incorporates bulky tert-butyl groups that provide enhanced hydrolytic stability in extracellular environments, reducing background fluorescence and improving the signal-to-noise ratio in complex biological assays.

This guide details the physicochemical properties, activation mechanism, and experimental protocols for 6-CFDP, designed for researchers requiring high-fidelity intracellular staining.

Chemical Structure & Properties

The efficacy of 6-CFDP lies in its "masked" structure. It is a non-fluorescent precursor (pro-fluorophore) that becomes fluorescent only upon specific enzymatic activation.

2.1 Structural Components

-

Scaffold: Xanthene core (Fluorescein).[1]

-

Hydrophilic Handle (Position 6): A carboxylic acid (-COOH) group.[1] This group imparts partial polarity but is often protonated in the uncharged state or conjugated to other biomolecules (e.g., in molecular beacons).

-

Hydrophobic Masking (Positions 3' and 6'): Two pivalate (trimethylacetate) ester groups.

-

Chemical Formula of Pivalate Group:

-

Function: These bulky hydrophobic groups neutralize the phenolic oxygens, quenching fluorescence and facilitating passive diffusion across the lipid bilayer.

-

2.2 Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 3',6'-bis(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| CAS Number | 192374-17-7 | Distinct from CFDA (acetate) |

| Molecular Formula | ||

| Molecular Weight | 544.55 g/mol | |

| Solubility | DMSO, DMF, Ethanol | Insoluble in water until hydrolyzed |

| Excitation/Emission | 492 nm / 517 nm | Values apply only after hydrolysis |

| pKa | ~6.5 (post-hydrolysis) | Fluorescence is pH dependent |

2.3 The "Dipivalate" Advantage

The critical distinction of this molecule is the pivalate ester.[1]

-

Acetate (CFDA): Rapidly hydrolyzed; prone to spontaneous hydrolysis in media (high background).

-

Pivalate (CFDP): Sterically hindered by the tert-butyl group. It resists spontaneous chemical hydrolysis in the culture medium but remains susceptible to enzymatic cleavage by intracellular esterases. This results in lower extracellular background and higher assay sensitivity.

Mechanism of Action

The cellular labeling process involves three distinct phases: Permeation, Activation, and Retention.

Figure 1: The activation pathway of 6-CFDP. The bulky pivalate groups allow membrane crossing but require active enzymatic cleavage to restore fluorescence.

-

Passive Diffusion: The non-polar 6-CFDP molecule crosses the cell membrane down its concentration gradient.

-

Enzymatic Cleavage: Intracellular esterases (e.g., carboxyl esterase) attack the carbonyl carbon of the pivalate esters. Despite the steric bulk, enzymes catalyze this reaction efficiently inside viable cells.

-

Fluorescence Recovery: Cleavage releases the pivalic acid byproducts and restores the conjugated electron system of the fluorescein core.

-

Retention: The resulting 6-Carboxyfluorescein is highly negatively charged (due to the carboxyl and phenolic groups at physiological pH), significantly slowing its leakage out of the cell.

Experimental Protocol: Viability Staining

Objective: Label viable cells with high specificity while minimizing background from spontaneous hydrolysis.

Reagents

-

6-CFDP Stock: 10 mM in anhydrous DMSO. Store at -20°C with desiccant.

-

Buffer: PBS or HBSS (Ca/Mg free preferred to reduce aggregation), pH 7.4.

-

Propidium Iodide (Optional): Counter-stain for dead cells.[2]

Workflow

| Step | Action | Technical Rationale |

| 1. Preparation | Dilute 10 mM stock to a working concentration of 1–10 µM in warm serum-free buffer. | Serum contains esterases that will prematurely hydrolyze the probe. |

| 2. Washing | Wash cells 2x with PBS to remove media esterases. | Critical for reducing background noise. |

| 3. Incubation | Incubate cells with 6-CFDP working solution for 15–30 mins at 37°C. | Pivalates hydrolyze slower than acetates; 37°C is required for optimal enzyme kinetics. |

| 4. Recovery | Remove staining solution. Add complete media and incubate for 10 mins. | Allows the efflux of any unhydrolyzed probe and full development of fluorescence. |

| 5. Analysis | Analyze immediately via Flow Cytometry (FITC channel) or Fluorescence Microscopy. | Ex: 492 nm, Em: 517 nm. |

Troubleshooting & Optimization

Issue: Low Signal Intensity

-

Cause: Pivalate hydrolysis is slower than acetate hydrolysis.

-

Solution: Increase incubation time to 45-60 minutes or increase temperature to 37°C strictly (avoid room temp incubation).

Issue: High Background

-

Cause: Presence of serum during staining or degraded stock.

-

Solution: Ensure staining buffer is serum-free. Check DMSO stock for moisture ingress (hydrolysis creates fluorescent contaminants).

Issue: Rapid Leakage

-

Cause: 6-Carboxyfluorescein is not covalently bound (unlike CFSE).

-

Solution: Analyze cells within 1-2 hours of staining. For long-term tracking (generations), switch to CFSE (Carboxyfluorescein succinimidyl ester), which covalently binds amines.[1]

Synthesis & Stability Notes

-

Synthesis: Produced by the condensation of 5(6)-carboxyfluorescein with pivaloyl chloride or pivalic anhydride in the presence of a base (e.g., pyridine).

-

Isomerism: Commercial preparations often contain a mixture of 5- and 6-isomers unless specified as "Single Isomer 6-CFDP". The 6-isomer is preferred for steric consistency in conjugation applications.

-

Storage: The pivalate ester is robust. Solid powder is stable for >1 year at -20°C. DMSO stocks should be aliquoted to avoid freeze-thaw cycles which introduce moisture.

References

-

BenchChem. (n.d.). 6-Carboxyfluorescein dipivalate Structure and Properties. Retrieved from

-

ChemicalBook. (2025).[3] 6-Carboxyfluorescein Dipivalate CAS 192374-17-7 Technical Data. Retrieved from

-

National Institutes of Health (NIH). (2019).[4] Fluorescein Diacetate and Propidium Iodide Viability Assay Protocols. Retrieved from

-

PubChem. (n.d.). 6-Carboxyfluorescein Compound Summary. (Contextual reference for the core fluorophore). Retrieved from

-

ResearchGate. (2005). Preparation of 5- and 6-Carboxyfluorescein Dipivalate Intermediates. Retrieved from

Sources

Technical Guide: 6-Carboxyfluorescein Dipivalate

CAS Number: 192374-17-7 Synonyms: 6-Carboxy-3',6'-di-O-pivaloylfluorescein; 3',6'-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid.[1][2][3]

Executive Summary & Chemical Identity

6-Carboxyfluorescein dipivalate (6-CFDP) is a specialized, non-fluorescent fluorogenic precursor used primarily as a high-purity intermediate in the synthesis of isomerically pure fluorescent probes and as a membrane-permeable intracellular tracer.[3] Unlike the more common diacetate derivatives (e.g., 6-CFDA), the dipivalate ester modification confers distinct physicochemical stability and lipophilicity profiles, often utilized to separate the 6-isomer from the 5-isomer during synthesis or to modulate hydrolysis kinetics in cellular assays.

Upon cellular internalization, intracellular esterases cleave the bulky pivaloyl groups, releasing the highly fluorescent, membrane-impermeant 6-Carboxyfluorescein (6-FAM) .[3][4] This conversion mechanism makes it a potent tool for checking cell viability, membrane integrity, and esterase activity.

Chemical Identity Table

| Property | Specification |

| CAS Number | 192374-17-7 |

| Molecular Formula | |

| Molecular Weight | 544.55 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF (>10 mg/mL); Practically insoluble in water |

| Fluorescence (Pre-activation) | Non-fluorescent (Quenched state) |

| Fluorescence (Post-activation) | |

| Purity Grade | Typically >98% (6-isomer specific) |

Mechanism of Action: The "Trojan Horse" Principle

The utility of 6-CFDP relies on a "mask-and-release" strategy. The pivaloyl groups serve two critical functions:

-

Lipophilicity Enhancement: They mask the phenolic hydroxyls, neutralizing the molecule's polarity and allowing passive diffusion across the lipid bilayer.

-

Fluorescence Quenching: The esterification locks the xanthene ring system in a non-fluorescent lactone configuration.

Once inside the cytosol, the molecule encounters ubiquitous intracellular esterases.[4] The pivalate ester bond is sterically bulkier than an acetate bond, which can influence the kinetics of hydrolysis compared to CFDA.

Signaling Pathway Visualization

The following diagram illustrates the transition from the extracellular environment to the intracellular fluorescent signal.

Caption: Kinetic pathway of 6-CFDP activation. Passive entry is followed by esterase-mediated hydrolysis, trapping the anionic fluorophore.

Applications & Technical Significance

Isomer Purification (The "Dipivalate Advantage")

While many fluorescein derivatives are sold as 5(6)-mixtures, the dipivalate derivative is historically significant in chemical synthesis for isomer separation .[3]

-

Protocol Insight: The 6-carboxyfluorescein dipivalate isomer can be selectively crystallized (often as a salt, e.g., diisopropylamine salt) from mixtures, leaving the 5-isomer in the mother liquor.[4] This makes CAS 192374-17-7 a critical material for researchers requiring regioisomerically pure probes for FRET or specific labeling where steric orientation matters.[3]

Cell Viability & Tracing

Similar to Calcein-AM and CFDA, 6-CFDP is used to stain live cells.[3]

-

Advantage: The pivaloyl group is more hydrophobic and resistant to spontaneous hydrolysis in aqueous buffers than the acetyl group (FDA).[3] This results in lower background fluorescence in the loading buffer and potentially more stable stock solutions.

-

Retention: Once hydrolyzed, the 6-carboxyfluorescein contains additional negative charges (from the carboxyl group) compared to standard fluorescein, aiding in cellular retention, though it is less retainable than "fixable" amine-reactive versions (like CFSE).[3]

Molecular Beacons

6-CFDP serves as a precursor for synthesizing oligonucleotide probes.[3] The carboxyl group at the 6-position is activated (e.g., to an NHS ester or phosphoramidite) to conjugate with DNA backbones, creating pH-sensitive or structure-switching biosensors.[3]

Experimental Protocol: Live Cell Staining

Note: This protocol is optimized for adherent mammalian cells (e.g., HeLa, CHO) but can be adapted for suspension cells.[3]

Reagents

-

Stock Solution: Dissolve 1 mg of 6-CFDP (CAS 192374-17-7) in anhydrous DMSO to create a 10-20 mM stock. Store at -20°C, desiccated and protected from light.

-

Loading Buffer: HBSS or PBS (Ca/Mg free preferred to reduce integrin activation, pH 7.4).

-

Analysis: Flow Cytometer (FITC channel) or Fluorescence Microscope.[3]

Step-by-Step Methodology

-

Preparation:

-

Dilute the DMSO stock into pre-warmed (

) Loading Buffer to a final concentration of 1–10 µM . -

Critical: Vortex immediately to prevent microprecipitation of the lipophilic probe.

-

-

Incubation:

-

Recovery & Wash:

-

Analysis:

-

Read Ex/Em: 492/517 nm.

-

Live cells will appear bright green; dead cells will not retain the dye (unless membrane integrity is compromised after staining, in which case the dye leaks out rapidly).[3]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Inefficient Hydrolysis | Pivalate esters are bulkier than acetates.[3] Increase incubation time by 10-15 mins or increase concentration (up to 20 µM). |

| High Background | Extracellular Hydrolysis | Ensure Loading Buffer is serum-free (serum esterases cleave the probe).[3] Use fresh buffer. |

| Punctate Staining | Sequestration | Dye may be trapped in lysosomes/organelles. Perform the "Recovery" step with media to allow cytosolic equilibration. |

| Rapid Signal Loss | Leakage | 6-Carboxyfluorescein is not covalently bound.[3] For long-term tracking (>24h), switch to amine-reactive CFSE or CFDP-SE . |

References

-

National Institutes of Health (NIH) / PubChem. (n.d.).[3] Compound Summary: 6-Carboxyfluorescein dipivalate.[1][2][3][5][6][7] Retrieved from [Link]

-

Adamczyk, M., et al. (1997).[3] Synthesis of 5- and 6-carboxyfluorescein immunogens. Bioconjugate Chemistry. (Contextual citation regarding isomer separation using pivaloyl protection).

-

LookChem. (n.d.). CAS 192374-17-7 Datasheet. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 6-CARBOXYFLUORESCEIN DIPIVALATE | 192374-17-7 [chemicalbook.com]

- 3. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. 6-Carboxyfluorescein dipivalate | 192374-17-7 | Benchchem [benchchem.com]

- 5. 5,6-CARBOXYFLUORESCEIN DIPIVALATE SUCCINIMIDE ESTER | 197850-75-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

6-Carboxyfluorescein dipivalate molecular weight

An In-Depth Technical Guide to 6-Carboxyfluorescein Dipivalate (6-CFDP) for Advanced Cellular and Molecular Analysis

Introduction

In the landscape of modern biological research, the ability to visualize and track cellular processes in real-time is paramount. Fluorescent probes are the cornerstone of this endeavor, yet a significant challenge has always been the delivery of these molecules across the hydrophobic cell membrane. 6-Carboxyfluorescein dipivalate (6-CFDP) emerges as an elegant solution to this problem. It is a lipophilic, non-fluorescent precursor, or "pro-fluorophore," of the highly fluorescent and widely utilized dye, 6-Carboxyfluorescein (6-FAM). By masking the polar carboxyl and hydroxyl groups of 6-FAM with pivalate esters, 6-CFDP can readily diffuse across live cell membranes. Once inside, it is unmasked by intracellular enzymes, providing a robust tool for researchers in cell biology, diagnostics, and drug development. This guide provides a comprehensive technical overview of 6-CFDP, from its fundamental properties and mechanism of action to its synthesis and key applications.

Part 1: Core Molecular Profile

6-Carboxyfluorescein dipivalate is characterized by its specific chemical structure which enables its function as a cell-permeant probe. The addition of two pivalate groups to the fluorescein core transforms the otherwise membrane-impermeable 6-carboxyfluorescein into a lipophilic molecule.

| Property | Value | Source(s) |

| Molecular Weight | 544.55 g/mol | [1] |

| Molecular Formula | C₃₁H₂₈O₉ | [1] |

| CAS Number | 192374-17-7 | [1][2][3] |

| IUPAC Name | 3',6'-Bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic Acid | [1] |

| Common Synonyms | 6-CFDP, 6-Carboxyfluorescein-3',6'-dipivalate, 6-carboxy-3',6'-di-O-pivaloylfluorescein | [1] |

Part 2: Mechanism of Action: From Pro-Fluorophore to Signal

The utility of 6-CFDP is entirely dependent on its two-stage activation mechanism. This process is a self-validating system; the generation of a fluorescent signal is contingent upon both successful membrane transit and the enzymatic activity characteristic of viable cells.

-

Passive Membrane Permeation: The pivalate ester groups render the 6-CFDP molecule uncharged and sufficiently hydrophobic to passively diffuse across the lipid bilayer of the cell membrane. This circumvents the need for disruptive loading techniques like microinjection[4].

-

Intracellular Enzymatic Cleavage: Once inside the cell, ubiquitous intracellular esterase enzymes recognize and hydrolyze the two pivalate ester bonds.

-

Fluorophore Unmasking and Trapping: This enzymatic action releases the native 6-Carboxyfluorescein (6-FAM) molecule. The unmasking of the hydroxyl groups and the presence of the carboxyl group render the molecule highly polar and fluorescent. This charged state prevents it from diffusing back across the cell membrane, effectively trapping it within the cytoplasm of cells with intact membranes and active esterases[2].

Part 3: Key Applications in Research and Development

The unique properties of 6-CFDP make it a versatile tool for a range of applications, from fundamental cell biology to the development of sophisticated diagnostic probes.

A. Cellular Analysis

-

Cell Viability and Integrity Assays: The conversion of non-fluorescent 6-CFDP to fluorescent 6-FAM is a hallmark of healthy cells possessing both active esterases and an intact cell membrane to retain the dye. This principle is fundamental to many cell viability assays[2].

-

Intracellular pH (pHi) Measurement: The fluorescence of the unmasked 6-carboxyfluorescein core is sensitive to changes in pH within the physiological range. This allows researchers to use 6-CFDP to monitor intracellular pH, a critical parameter in processes like cell proliferation, apoptosis, and cancer metabolism[2][5].

B. Advanced Probe Synthesis

6-CFDP serves as a crucial starting reactant for creating complex, targeted fluorescent probes, particularly for nucleic acid detection.

-

Molecular Beacons and qPCR Probes: The carboxylic acid group on 6-CFDP provides a reactive handle for covalent conjugation to other molecules. It is frequently used in the synthesis of labeled oligonucleotides for techniques like quantitative real-time PCR (qPCR) and in situ hybridization. For example, in the creation of TaqMan® probes or molecular beacons, the 6-FAM fluorophore is attached to one end of a DNA probe[2]. These probes are instrumental in genetic analysis and the detection of specific cell types, such as human prostate cancer cells[1][3][6].

Sources

- 1. lookchem.com [lookchem.com]

- 2. 6-Carboxyfluorescein dipivalate | 192374-17-7 | Benchchem [benchchem.com]

- 3. 6-CARBOXYFLUORESCEIN DIPIVALATE | 192374-17-7 [chemicalbook.com]

- 4. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-CARBOXYFLUORESCEIN DIPIVALATE CAS#: 192374-17-7 [amp.chemicalbook.com]

Introduction: The Significance of 6-Carboxyfluorescein Dipivalate

An In-Depth Technical Guide to the Synthesis and Purification of 6-Carboxyfluorescein Dipivalate

6-Carboxyfluorescein dipivalate, often referred to as 6-CFDP, is a pivotal, non-fluorescent derivative of the widely recognized fluorophore, 6-carboxyfluorescein (6-FAM). Its unique chemical architecture, featuring two pivaloyl (pivalate) ester groups, masks the phenolic hydroxyls responsible for fluorescein's characteristic emission. This strategic modification renders the molecule lipophilic and cell-permeant.

The true utility of 6-CFDP lies in its role as a latent fluorophore. Once it passively diffuses across the cell membrane into the cytosol, intracellular esterase enzymes cleave the pivalate groups.[1][2] This enzymatic hydrolysis unmasks the hydroxyls, regenerating the highly fluorescent 6-carboxyfluorescein, which is then effectively trapped within the cell due to its newly acquired negative charge.[1] This mechanism makes 6-CFDP and its analogues invaluable tools for studying cellular integrity, pH, and viability.

This guide provides a comprehensive overview of the synthesis and purification of 6-Carboxyfluorescein dipivalate, focusing on the chemical principles, step-by-step protocols, and the critical nuances required to achieve high isomeric purity on a preparative scale.

Part 1: Synthesis of the Carboxyfluorescein Core

The foundational step in producing 6-CFDP is the synthesis of its carboxyfluorescein backbone. This is achieved through an acid-catalyzed Friedel-Crafts acylation reaction.

The Underlying Chemistry: Friedel-Crafts Acylation

The synthesis involves the condensation of trimellitic anhydride (also known as 1,2,4-benzenetricarboxylic anhydride) with two equivalents of resorcinol.[3][4] The reaction is driven by a strong acid catalyst, typically methanesulfonic acid, which facilitates the electrophilic attack of the anhydride on the electron-rich resorcinol rings.[3] This is followed by a cyclization and dehydration cascade to form the characteristic spirocyclic xanthene structure of the fluorescein core.[3]

A critical outcome of using the asymmetric trimellitic anhydride is the formation of a nearly equimolar mixture of two structural isomers: 5-carboxyfluorescein and 6-carboxyfluorescein.[5] The separation of these isomers is the primary challenge addressed in the purification stages.

Caption: Synthesis of the Carboxyfluorescein Isomer Mixture.

Experimental Protocol: Synthesis of 5(6)-Carboxyfluorescein

This protocol outlines the synthesis of the mixed isomer precursor.

-

Reaction Setup: In a round-bottom flask equipped with an air condenser, combine resorcinol (2 equivalents) with methanesulfonic acid. Stir the mixture until the resorcinol is fully dissolved.

-

Addition of Anhydride: Gradually add trimellitic anhydride (1 equivalent) to the solution.[4]

-

Heating: Heat the reaction mixture to 80-85°C and maintain this temperature with stirring for approximately 24 hours.[4][6] The solution will typically become dark and viscous.

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of ice water (e.g., 7-10 volumes).[4][6]

-

Precipitation and Collection: A bright orange-yellow precipitate of the 5(6)-carboxyfluorescein mixture will form. Collect this solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid thoroughly with deionized water to remove residual acid and then dry it in an oven.[4]

| Reagent | Molar Eq. | Typical Amount (for 0.13 mol scale) |

| Trimellitic Anhydride | 1.0 | 25.0 g |

| Resorcinol | 2.0 | 28.6 g |

| Methanesulfonic Acid | Solvent | ~125 mL |

Part 2: Esterification with Pivaloyl Groups

To facilitate the separation of the 5- and 6-isomers and to create the non-fluorescent pro-dye, the phenolic hydroxyl groups are protected as pivalate esters. This transformation increases the molecule's solubility in organic solvents, which is advantageous for subsequent purification steps.[3]

The Esterification Reaction

The crude mixture of 5(6)-carboxyfluorescein is treated with an excess of a pivaloylating agent, such as pivalic anhydride or pivaloyl chloride in the presence of a base like pyridine.[6][7] This reaction converts the two phenolic hydroxyl groups into pivalate esters, yielding a mixture of 5- and 6-carboxyfluorescein dipivalate.

Experimental Protocol: Dipivalate Formation

-

Reaction Setup: Suspend the dried 5(6)-carboxyfluorescein mixture in a suitable solvent such as dry pyridine in a round-bottom flask.[7]

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add pivaloyl chloride dropwise with vigorous stirring.[7] Alternatively, the mixture can be heated in pivalic anhydride at 110°C for several hours.[5][6]

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours.[7]

-

Work-up: The resulting mixture is then typically worked up by quenching with water and extracting the product into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude mixture of dipivalate isomers as a solid or foam.[5]

Part 3: High-Purity Isomer Separation

The separation of the 5- and 6-isomers of carboxyfluorescein dipivalate is the most critical and challenging phase of the synthesis. Several effective methods have been developed, with selective salt precipitation being a particularly practical and scalable approach.

Primary Method: Selective Salt Precipitation

This elegant method leverages the subtle differences in steric hindrance and solubility between the two isomers.[5] The 6-carboxyfluorescein dipivalate isomer selectively forms an insoluble salt with a hindered amine, such as diisopropylamine, in ethanol. The 5-isomer salt remains soluble under these conditions.[5][8]

Caption: Purification workflow via selective salt precipitation.

Experimental Protocol: Isomer Separation

-

Dissolution: Dissolve the crude dipivalate isomer mixture in absolute ethanol.[7]

-

Salt Formation: Add diisopropylamine to the solution.

-

Precipitation: Cool the solution to -20°C. A precipitate of the 6-carboxyfluorescein dipivalate diisopropylamine salt will form.[7]

-

Isolation of 6-Isomer Salt: Collect the solid precipitate by filtration and wash it with cold ethanol.[7] NMR analysis typically shows an isomeric purity of >95% at this stage.[5]

-

Recovery of 5-Isomer: The 5-isomer remains in the mother liquor. Acidify the filtrate with concentrated HCl, which will cause the 5-carboxyfluorescein dipivalate to precipitate. This can be further purified by crystallization.[5][8]

-

Conversion to Free Acid: To obtain the pure 6-carboxyfluorescein dipivalate, the isolated diisopropylamine salt is dissolved in water and acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and dried.[5]

Alternative Method: Column Chromatography

High-Performance Liquid Chromatography (HPLC) and standard column chromatography are also effective for separating the isomers, particularly when derivatized.[3]

-

Strategy: Separating the less polar esterified derivatives, such as the dipivalates, is generally more efficient than separating the highly polar parent carboxyfluoresceins.[3] An even more effective strategy involves converting the dipivalates to their pentafluorophenyl (PFP) esters, which can be separated in multigram quantities using standard column chromatography.[3][9]

-

Protocol (Preparative HPLC): The crude dipivalate mixture can be purified by preparative reverse-phase HPLC (e.g., C18 column) using a gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier.[6] Fractions corresponding to each isomer are collected, combined, and the solvent is removed to yield the pure products.

Part 4: Final Hydrolysis and Product Characterization

While 6-CFDP is the target molecule for cell-based applications, it can be converted back to isomerically pure 6-carboxyfluorescein for other uses, such as bioconjugation.

Protocol: Hydrolysis of Pivalate Esters

-

Dissolve the purified 6-carboxyfluorescein dipivalate in a suitable solvent like methanol or THF.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Stir the mixture at room temperature for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

Acidify the solution with concentrated HCl to precipitate the pure 6-carboxyfluorescein.[5]

-

Collect the solid by filtration, wash with water, and dry. The product should have a purity of >98% by HPLC.[5]

Analytical Characterization

To ensure the identity and purity of the final 6-carboxyfluorescein dipivalate, a suite of analytical techniques is employed.

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and isomer confirmation | A single major peak with a retention time distinct from the 5-isomer. Purity should be >95-98%.[5] |

| ¹H NMR | Structural elucidation | The spectrum will show characteristic signals for the aromatic protons of the xanthene and phenyl rings, as well as a prominent singlet for the pivalate methyl groups. |

| ¹³C NMR | Structural confirmation | Confirms the carbon skeleton of the molecule. |

| HRMS (High-Resolution Mass Spectrometry) | Molecular weight verification | Provides an accurate mass measurement that confirms the elemental composition (e.g., C₃₁H₂₈O₉ for the free acid).[5] |

Conclusion

The synthesis of 6-carboxyfluorescein dipivalate is a multi-step process where the ultimate success hinges on the meticulous separation of the 5- and 6-isomers. While chromatographic methods are reliable, the selective precipitation of the 6-isomer as its diisopropylamine salt offers a practical, scalable, and efficient route for obtaining high-purity material.[5][8][10] This purified, cell-permeant pro-fluorophore serves as a critical reagent for researchers and drug development professionals investigating a wide array of cellular functions.

References

-

Rossi, F. M., & Kao, J. P. (1997). Practical Method for the Multigram Separation of the 5- and 6-Isomers of Carboxyfluorescein. Bioconjugate Chemistry, 8(4), 495–497. American Chemical Society. Retrieved February 12, 2026, from [Link]

-

Rossi, F. M., & Kao, J. P. (1997). Practical method for the multigram separation of the 5- and 6-isomers of carboxyfluorescein. Bioconjugate Chemistry, 8(4), 495-497. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes. (2014). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Modified synthesis of 6-carboxyfluorescein (6-FAM): application to probe labeling for conventional cytogenetics. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Carboxyfluorescein diacetate succinimidyl ester - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Sun, W.-C., Gee, K. R., & Haugland, R. P. (2004). Preparation of 5- and 6-Carboxyfluorescein. Arkivoc, 2004(7), 177–182. Retrieved February 12, 2026, from [Link]

-

Preparation of 5- and 6-Carboxyfluorescein | Request PDF. (2004). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and study on hydrolytic properties of fluorescein esters. (2011). ResearchGate. Retrieved February 12, 2026, from [Link]

-

6-Carboxyfluorescein liposome protocol. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Kvach, M. V., Tsybulsky, D. A., Ustinov, A. V., Stepanova, I. A., Bondarev, S. L., Gontarev, S. V., Korshun, V. A., & Shmanai, V. V. (2007). 5(6)-carboxyfluorescein Revisited: New Protecting Group, Separation of Isomers, and Their Spectral Properties on Oligonucleotides. Bioconjugate Chemistry, 18(5), 1691–1696. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. 6-Carboxyfluorescein dipivalate | 192374-17-7 | Benchchem [benchchem.com]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5,6-CARBOXYFLUORESCEIN DIPIVALATE synthesis - chemicalbook [chemicalbook.com]

- 7. sdiarticle1.in [sdiarticle1.in]

- 8. Practical method for the multigram separation of the 5- and 6-isomers of carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5(6)-carboxyfluorescein revisited: new protecting group, separation of isomers, and their spectral properties on oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Deep Dive: 6-Carboxyfluorescein Dipivalate (CFDP)

Principle of Fluorescence, Mechanism of Action, and Experimental Workflow

Executive Summary

6-Carboxyfluorescein dipivalate (CFDP) is a fluorogenic, cell-permeant esterase substrate used to assess cell viability, membrane integrity, and intracellular enzymatic activity.[1] It is a hydrophobic derivative of 6-carboxyfluorescein (6-FAM).[1]

Unlike its more common counterpart, 6-Carboxyfluorescein Diacetate (CFDA), the dipivalate derivative utilizes pivaloyl (trimethylacetyl) ester groups.[1] These bulky, sterically hindered groups confer higher lipophilicity and greater resistance to spontaneous (non-enzymatic) hydrolysis.[1] Upon entering a viable cell, intracellular esterases cleave the pivalate groups, releasing the highly fluorescent, membrane-impermeant 6-FAM anion.[1][2][3] This "Ion Trap" mechanism ensures that fluorescence is retained only within metabolically active cells with intact membranes.[1]

Chemical Basis & Mechanism of Action[1]

The Pro-Fluorophore Structure

CFDP is non-fluorescent in its esterified state.[1] The fluorescence of the fluorescein core is quenched by the esterification of its phenolic hydroxyl groups.[1]

-

Lipophilicity: The addition of two pivalate groups masks the polarity of the molecule, allowing it to passively diffuse across the lipid bilayer of the cell membrane.[1]

-

Steric Hindrance (The Pivalate Advantage): The pivaloyl group contains a tert-butyl moiety.[1] This steric bulk slows down the hydrolysis rate compared to acetyl esters (like CFDA).[1] This property is critical for reducing background signal caused by spontaneous hydrolysis in the culture media and allows for better equilibration of the dye within complex tissues before activation.[1]

The "Ion Trap" Mechanism

Once inside the cytosol, the probe undergoes a transformation driven by non-specific intracellular esterases.

-

Activation: Esterases cleave the two pivalate groups.[1]

-

Trapping: The resulting product is 6-Carboxyfluorescein (6-FAM) .[1]

Visualization of the Signaling Pathway[1]

Caption: Mechanism of CFDP uptake, esterase-mediated activation, and intracellular retention (Ion Trap).

Photophysical Properties[1][5]

The fluorescence output is determined by the final product, 6-FAM.[1]

| Property | Value | Notes |

| Excitation Max | 492 nm | Compatible with 488 nm Argon lasers (Blue) |

| Emission Max | 517 nm | Detectable in FITC/GFP channel (Green) |

| Quantum Yield | ~0.92 | High brightness (pH > 7.[1]0) |

| pKa | ~6.5 | Critical: Fluorescence is pH dependent.[1] |

| Stokes Shift | ~25 nm | Small shift; requires good filter separation.[1] |

Expert Insight on pH Sensitivity: Unlike sulfonated derivatives (e.g., Alexa Fluor 488), carboxyfluorescein is highly pH-sensitive.[1] Its fluorescence significantly decreases in acidic environments (pH < 6.0).[1] Therefore, CFDP is not recommended for monitoring lysosomes or acidic compartments unless ratiometric calibration is performed.[1]

Experimental Workflow

Reagent Preparation

-

Stock Solution: Dissolve CFDP in high-quality anhydrous DMSO to a concentration of 10 mM .

-

Storage: Aliquot and store at -20°C, desiccated and protected from light. Avoid freeze-thaw cycles to prevent hydrolysis.[1]

-

-

Working Solution: Dilute the stock into serum-free buffer (PBS or HBSS) immediately before use.[1] Typical working concentration: 1–10 µM .[1]

Standard Staining Protocol (Adherent or Suspension Cells)[1]

-

Cell Preparation:

-

Ensure cells are in the exponential growth phase.

-

Wash cells 2x with sterile, serum-free PBS or HBSS to remove serum esterases (which cause high background).[1]

-

-

Loading:

-

Recovery & Wash (The "Chase"):

-

Analysis:

-

Analyze immediately using Flow Cytometry (488 nm Ex / 530/30 nm Em) or Fluorescence Microscopy (FITC filter set).[1]

-

Protocol Visualization

Caption: Step-by-step workflow for optimal signal retention and background reduction.

Comparative Analysis: CFDP vs. Alternatives

Choosing the right probe is a causality-driven decision based on the specific biological question.[1]

| Feature | CFDP (Dipivalate) | CFDA (Diacetate) | Calcein AM |

| Hydrolysis Rate | Slow (Steric bulk) | Fast | Moderate |

| Lipophilicity | High | Moderate | Moderate |

| Spontaneous Hydrolysis | Low (Stable in buffer) | Moderate | Low |

| Retention (Leakage) | Moderate (Good for short term) | Moderate | High (Best for long term) |

| Cost | Moderate | Low | High |

| Primary Use Case | Complex tissues, high-background media, or specific esterase targeting.[1] | General viability, rapid staining. | Long-term tracking, cytotoxicity assays.[1][2] |

Self-Validating the Choice:

-

If you observe high background fluorescence in your "Blank" (media only) control with CFDA, switch to CFDP .[1] The pivalate stability will reduce this artifact.[1]

-

If your cells pump out fluorescein (via MDR proteins), neither CFDP nor CFDA will work well; switch to a fixable amine-reactive dye or Calcein AM (which is slightly better retained, though also subject to efflux).[1]

Troubleshooting & Critical Factors

Dye Leakage[1]

-

Symptom: Loss of fluorescence over time (1–2 hours).[1]

-

Cause: 6-FAM is not covalently bound.[1] It is only trapped by charge.[1] Anion transporters can pump it out.[1]

-

Solution: Keep samples on ice after the "Chase" step to inhibit active transport. Analyze immediately.

Cytotoxicity[1]

-

Symptom: Cells die after staining.[1]

-

Cause: Intracellular accumulation of acidic byproducts (pivalic acid) or excessive fluorophore concentration.[1]

-

Solution: Titrate CFDP down to 1 µM. Pivalic acid can be toxic in high concentrations; ensure the "Chase" step is performed to allow equilibration.[1]

pH Artifacts[1]

-

Symptom: Viable cells appear dim.[1]

-

Cause: Intracellular pH < 6.5 (e.g., apoptotic cells or acidic organelles).[1]

-

Solution: Verify intracellular pH. If the environment is acidic, the dye is physically present but optically quenched.[1]

References

-

Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters.[1] Proceedings of the National Academy of Sciences, 55(1), 134–141.[1][5] [Link]

-

Breeuwer, P., & Abee, T. (2000). Assessment of viability of microorganisms employing fluorescence techniques.[1] International Journal of Food Microbiology, 55(1-3), 193-200.[1] [Link]

-

PubChem. (n.d.).[1] 6-Carboxyfluorescein (Compound Summary). National Library of Medicine.[1] [Link]

Sources

- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Intracellular Activation of 6-Carboxyfluorescein Dipivalate

Executive Summary

6-Carboxyfluorescein dipivalate (6-CFDP) is a fluorogenic, cell-permeable derivative of 6-carboxyfluorescein (6-FAM). Unlike the more common acetate derivatives (e.g., 6-CFDA), the dipivalate ester incorporates sterically bulky trimethylacetyl (pivaloyl) groups. This structural modification confers superior hydrolytic stability in extracellular environments, minimizing background fluorescence caused by spontaneous hydrolysis.

Upon intracellular entry, 6-CFDP undergoes enzymatic activation by non-specific intracellular esterases. This process releases the highly polar, fluorescent 6-carboxyfluorescein, which is retained within the cytoplasm. This guide details the physicochemical mechanism of this activation, experimental protocols for its use in viability and metabolic assays, and the kinetic advantages of the pivalate moiety.

Mechanistic Principles

Chemical Architecture & Permeability

The activation logic of 6-CFDP relies on the "Pro-drug" principle.

-

The Precursor (6-CFDP): The two phenolic hydroxyl groups of the xanthene ring are masked by pivalate esters. This masking neutralizes the phenolic charges and increases lipophilicity, allowing the molecule to passively diffuse across the lipid bilayer.

-

The Payload (6-FAM): The core fluorophore, 6-carboxyfluorescein, possesses a pendant carboxylic acid. At physiological pH (7.4), this group is deprotonated (COO⁻), but the overall molecule remains permeable enough due to the esterified xanthene system.

Intracellular Activation Pathway

Once inside the cytosol, the molecule encounters the esterase machinery (e.g., carboxylestyerases like hCE1 or hCE2).

-

Step 1: Passive Diffusion. 6-CFDP moves down its concentration gradient into the cell.

-

Step 2: Enzymatic Hydrolysis. Intracellular esterases attack the carbonyl carbon of the pivalate groups.

-

Note: Pivalate esters are sterically hindered by the tert-butyl group. This makes them "harder" substrates than acetates, resulting in slower reaction kinetics. This controlled release prevents the "flash" saturation often seen with FDA (Fluorescein Diacetate).

-

-

Step 3: Product Accumulation. The hydrolysis releases pivalic acid and 6-carboxyfluorescein. The latter, now possessing two ionized phenolic groups and a carboxylate group, becomes highly polar and membrane-impermeable. It is trapped within the cell, serving as a long-term viability marker.

Visualization of Signaling Pathway

Figure 1: The activation pathway of 6-CFDP. Note the transition from lipophilic precursor to trapped, polar fluorophore via esterase activity.

Comparative Kinetics: Pivalate vs. Acetate

The choice between 6-CFDP and the standard 6-CFDA (Diacetate) is a decision based on stability vs. speed .

| Feature | 6-CFDA (Acetate) | 6-CFDP (Dipivalate) | Impact on Assay |

| Steric Hindrance | Low (Methyl group) | High (tert-Butyl group) | Pivalate resists non-enzymatic hydrolysis. |

| Hydrolysis Rate | Fast ( | Slow ( | CFDP offers a wider temporal window for measurement. |

| Background Signal | High (Spontaneous hydrolysis) | Low | CFDP is superior for long-duration assays or media with serum esterases. |

| Retention | Good | Good | Both yield the same final product (6-FAM). |

Expert Insight: Use 6-CFDP when you observe high background fluorescence in your negative controls with CFDA, or when working in serum-rich media where extracellular esterases might prematurely activate the acetate probe.

Experimental Protocol

Reagent Preparation

-

Stock Solution: Dissolve 6-CFDP in high-quality anhydrous DMSO to a concentration of 10–20 mM .

-

Critical: Store at -20°C with desiccant. Pivalates are stable, but moisture will eventually degrade them.

-

-

Working Solution: Dilute stock into serum-free buffer (e.g., PBS or HBSS) immediately prior to use. Typical working concentration: 1–10 µM .

Staining Workflow

-

Cell Preparation: Wash cells twice with PBS to remove serum esterases (unless testing serum stability).

-

Loading: Add 6-CFDP working solution to cells.

-

Incubation: Incubate at 37°C for 20–40 minutes .

-

Note: CFDP requires longer incubation than CFDA (typically 10-15 min) due to slower kinetics.

-

-

Recovery: Remove loading buffer and replace with complete growth medium. Incubate for an additional 20 minutes to allow complete hydrolysis of the mono-pivalate intermediate and efflux of unbound probe.

-

Analysis: Analyze via Flow Cytometry (Ex/Em: 492/517 nm) or Fluorescence Microscopy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | Incomplete hydrolysis due to steric bulk. | Increase incubation time (up to 60 min) or concentration (up to 20 µM). |

| High Background | Extracellular hydrolysis or leakage. | Ensure extensive washing post-staining. Switch to serum-free loading buffer. |

| Cytotoxicity | Pivalic acid accumulation. | Although pivalic acid is generally non-toxic at these levels, ensure washout is thorough. Titrate probe down to 1 µM. |

| Patchy Staining | Heterogeneous esterase activity. | This is biological data, not an error. Correlate with metabolic activity markers (e.g., MTT/WST-8). |

References

-

Rossi, F. M., & Kao, J. (1997).[1] Practical Method for the Multigram Separation of the 5- and 6-Isomers of Carboxyfluorescein. Bioconjugate Chemistry.

- Relevance: Describes the synthesis and hydrolysis properties of carboxyfluorescein dipivalates, establishing them as stable precursors for isomer separ

-

Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae.[2] Applied and Environmental Microbiology.

- Relevance: Foundational text on the kinetics of fluorescein ester hydrolysis and the mechanism of intracellular trapping.

-

Yamagishi, K., et al. (2015).[3] Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands. Journal of the American Chemical Society.

- Relevance: Demonstrates the use of fluorescein-dipivalate derivatives in live-cell imaging and discusses background fluorescence issues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

6-Carboxyfluorescein dipivalate solubility and stability

Title: Technical Guide: 6-Carboxyfluorescein Dipivalate (6-CFDA) – Solubility, Stability, and Cellular Retention[1]

Executive Summary

6-Carboxyfluorescein dipivalate (6-CFDA) represents a sophisticated evolution in fluorogenic probe design, engineered to overcome the inherent instability of traditional fluorescein esters.[1] Unlike its acetate counterparts (e.g., Fluorescein Diacetate - FDA), 6-CFDA utilizes pivalate (trimethylacetyl) ester groups.[1] This steric modification significantly enhances chemical stability in aqueous environments while maintaining high membrane permeability.

Upon cellular entry, intracellular esterases cleave the pivalate groups, releasing 6-Carboxyfluorescein (6-FAM) .[1] This product is highly fluorescent and, crucially, carries additional negative charge compared to fluorescein, leading to superior intracellular retention. This guide details the physicochemical properties, optimized handling protocols, and biological mechanisms required to deploy 6-CFDA effectively in high-throughput screening and flow cytometry.[1]

Chemical Architecture & Stability Profile

The Pivalate Advantage

The defining feature of 6-CFDA is the substitution of acetate groups with pivalate groups.

-

Acetate (FDA/CFDA): Susceptible to rapid spontaneous hydrolysis in aqueous buffers, leading to high background fluorescence and reagent degradation.

-

Pivalate (6-CFDA): The bulky tert-butyl group provides steric hindrance, shielding the ester bond from nucleophilic attack by water molecules.[1] This results in a probe that is chemically stable in culture media yet remains a viable substrate for enzymatic cleavage.

Table 1: Comparative Stability & Retention

| Feature | Fluorescein Diacetate (FDA) | 6-CFDA (Dipivalate) | CFDA-SE (CFSE) |

| Ester Group | Acetate (Unstable) | Pivalate (Stable) | Acetate (Unstable) |

| Spontaneous Hydrolysis | High (High Background) | Low (Low Background) | High |

| Intracellular Product | Fluorescein (Single charge) | 6-FAM (Double charge) | Carboxyfluorescein-Protein Adduct |

| Retention Mechanism | Poor (Rapid Leakage) | Good (Charge Trapping) | Excellent (Covalent Binding) |

| Primary Utility | Rapid Viability Checks | Robust Viability / pHi | Cell Proliferation Tracking |

Solubility & Preparation Protocols

6-CFDA is a hydrophobic compound.[1] Direct addition to aqueous buffers results in immediate precipitation ("crashing out"), rendering the probe useless.

Solubility Data

-

DMSO (Anhydrous): ~30–50 mg/mL (Excellent)[1]

-

Ethanol: Soluble (Good)[1]

-

PBS / Culture Media: Sparingly soluble (< 10 µM without carrier)[1]

Protocol: The "Dry-Wet" Reconstitution Strategy

Objective: Create a stable, precipitate-free loading solution.

-

Stock Solution Preparation (Master Mix):

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the DMSO stock 1:10 into Pluronic F-127 (0.1% w/v) or ethanol before adding to the final buffer.[1] This surfactant aids in dispersing the hydrophobic molecules into micelles, preventing aggregation.

-

-

Working Solution:

-

Dilute the stock/intermediate into pre-warmed (37°C) PBS or serum-free media to a final concentration of 1–10 µM .

-

Critical: Vortex the buffer vigorously while adding the probe to ensure rapid dispersion. Use within 4 hours.

-

Mechanism of Action

The utility of 6-CFDA relies on a "Trojan Horse" mechanism: it enters as a neutral, hydrophobic molecule and is trapped as a polar, fluorescent anion.

Caption: Mechanism of 6-CFDA activation. The hydrophobic dipivalate ester permeates the membrane, where esterases cleave the protecting groups, trapping the polar 6-FAM fluorophore.

Experimental Workflow: Cell Viability Assay

This workflow ensures minimal background noise and maximum signal-to-noise ratio.[1]

Caption: Optimized workflow for 6-CFDA staining. The recovery step (Step 4) allows full hydrolysis of internalized probe before measurement.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation / Crystals | Aqueous solubility limit exceeded. | Pre-dilute stock in Pluronic F-127 or Ethanol.[1] Ensure final DMSO concentration < 0.5%. |

| High Background | Extracellular hydrolysis. | Use serum-free buffer for loading (serum contains esterases).[1] Wash cells thoroughly before imaging.[1] |

| Rapid Signal Loss | Anion transport leakage. | Add an anion transport inhibitor like Probenecid (1–2.5 mM) to the loading buffer to retain 6-FAM.[1] |

| Low Signal | Incomplete hydrolysis. | Extend incubation time or ensure cells are metabolically active (esterase activity is ATP-dependent).[1] |

References

-

Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae. Applied and Environmental Microbiology. Retrieved from [Link]

-

Hoefel, D., et al. (2003).[5] A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity. Journal of Microbiological Methods. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 6-Carboxyfluorescein Dipivalate (6-CFDP)

Introduction: Unveiling a Versatile Fluorogenic Probe

In the landscape of cellular analysis, fluorogenic probes are indispensable tools for elucidating dynamic biological processes. Among these, 6-Carboxyfluorescein dipivalate (6-CFDP) stands out as a robust and versatile probe for assessing cell viability and intracellular esterase activity.[1][2] This lipophilic, non-fluorescent molecule is a derivative of the well-established fluorophore, 6-carboxyfluorescein (6-FAM).[1] The key to its utility lies in the two pivalate ester groups attached to the fluorescein core. These groups effectively mask the fluorophore's quantum yield and render the molecule permeable to the plasma membrane of living cells, allowing it to passively diffuse into the cytoplasm.[1] This guide provides an in-depth technical overview of 6-CFDP, from its core mechanism to practical, field-tested protocols, designed for researchers and professionals in drug development and cellular biology.

Part 1: The Foundational Mechanism of Action

The functionality of 6-CFDP is predicated on a straightforward yet elegant two-step intracellular activation process, which is a hallmark of a well-designed fluorogenic probe.

-

Passive Diffusion and Substrate Availability : Due to the lipophilic pivalate groups, 6-CFDP readily crosses the intact membranes of viable cells, entering the cytoplasm.[1] This is a critical first step, as it ensures that the probe is delivered directly to the intracellular environment where the target enzymes reside.

-

Enzymatic Cleavage and Fluorophore Activation : Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the pivalate ester bonds.[1] This enzymatic cleavage serves two purposes. First, it liberates the highly fluorescent 6-carboxyfluorescein (6-FAM). Second, the removal of the pivalate groups reveals the carboxyl and hydroxyl moieties of the fluorescein core.

-

Cellular Retention : The newly formed 6-FAM is a negatively charged, hydrophilic molecule.[1] This transformation dramatically reduces its ability to diffuse back across the plasma membrane, effectively trapping the fluorescent signal within cells that possess both active esterases and an intact membrane—the key indicators of cell viability.[1] The resulting fluorescence can be readily quantified using fluorescence microscopy, flow cytometry, or microplate readers.

Caption: Quantitative cell viability assay workflow.

Part 4: Critical Considerations and Field-Proven Insights

-

Comparison to Calcein AM: 6-CFDP is functionally similar to the more widely known Calcein AM. Both are esterase substrates that become fluorescent and cell-impermeant upon hydrolysis. [3][4][5]However, the carboxy group on 6-FAM provides a site for potential conjugation, making it a precursor for other bioconjugation applications. [1][6]Calcein's fluorescence is less sensitive to pH than fluorescein's, which can be an advantage in certain experimental contexts. [5]* Probe Concentration and Cytotoxicity: While generally considered non-toxic at working concentrations, it is imperative to determine the lowest effective concentration of 6-CFDP for your specific cell type to minimize any potential artifacts or off-target effects.

-

Background Fluorescence: Autofluorescence from cells and culture medium components can interfere with the signal. Always include a "no-stain" control to assess the level of background fluorescence.

-

pH Sensitivity: The fluorescence of 6-carboxyfluorescein is pH-dependent and decreases at lower pH. [1][7][8]This can be a confounding factor when studying cellular processes that involve significant changes in intracellular pH, such as apoptosis. [6][9]

Conclusion

6-Carboxyfluorescein dipivalate is a powerful and reliable fluorogenic probe for the real-time assessment of cell viability in living cells. Its mechanism, based on passive entry and subsequent enzymatic activation by intracellular esterases, provides a clear distinction between viable and non-viable cell populations. By following validated protocols and understanding the critical parameters that influence its performance, researchers can effectively integrate 6-CFDP into a wide range of applications, from basic cell health monitoring to high-throughput cytotoxicity screening.

References

-

LookChem. (n.d.). Cas 192374-17-7, 6-CARBOXYFLUORESCEIN DIPIVALATE. Retrieved from [Link]

-

Lund, T., Børsting, P., & Gierlich, J. (2012). Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes. ResearchGate. Retrieved from [Link]

-

Samanta, S., & Jockusch, S. (2013). Preparation of 5- and 6-Carboxyfluorescein. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-Carboxyfluorescein. Retrieved from [Link]

-

PubMed. (1987). Direct measurement of phagolysosomal esterase activity. PubMed. Retrieved from [Link]

-

Gautam, R., et al. (2022). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PMC. Retrieved from [Link]

-

SpringerLink. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. Retrieved from [Link]

-

PubChem. (n.d.). 6-Carboxyfluorescein. Retrieved from [Link]

-

National Institutes of Health. (2014). 6-Carboxyfluorescein And Structurally-Similar Molecules Inhibit DNA Binding And Repair By O6-Alkylguanine DNA Alkyltransferase. PMC. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Retrieved from [Link]

-

PubMed. (1971). Enzymes of the lung. I. Detection of esterase with a new cytochemical method. PubMed. Retrieved from [Link]

-

Facultad de Medicina UASLP. (2008). Cell count and viability assay. Retrieved from [Link]

-

FluoroFinder. (n.d.). Alternative Dyes to Calcein. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (2021). Guidelines for cell viability assays. Retrieved from [Link]

-

Oreate Sciences. (2024). Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes. Retrieved from [Link]

-

PubMed. (2017). Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry. PubMed. Retrieved from [Link]

Sources

- 1. 6-Carboxyfluorescein dipivalate | 192374-17-7 | Benchchem [benchchem.com]

- 2. Cas 192374-17-7,6-CARBOXYFLUORESCEIN DIPIVALATE | lookchem [lookchem.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]

- 5. Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes (CAS: 148504-34-1) - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

- 7. biotium.com [biotium.com]

- 8. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. researchgate.net [researchgate.net]

Technical Deep Dive: 6-Carboxyfluorescein Dipivalate (6-CFDA)

Executive Summary

6-Carboxyfluorescein dipivalate (6-CFDA) is a fluorogenic, cell-permeable prodrug used primarily for assessing cell viability and intracellular esterase activity. Distinct from its diacetate counterparts (like FDA or CFDA), the dipivalate ester modification confers superior hydrolytic stability. This structural enhancement significantly reduces non-specific background fluorescence caused by spontaneous hydrolysis in culture media, making 6-CFDA a high-fidelity alternative for extended incubation assays where signal-to-noise ratio is critical.

Part 1: Chemical & Physical Properties

The utility of 6-CFDA lies in its "masked" nature. It is non-fluorescent and hydrophobic until processed by the cell.

| Property | Specification |

| Chemical Name | 6-Carboxyfluorescein dipivalate |

| CAS Number | 192374-17-7 |

| Molecular Formula | C₃₁H₂₈O₉ |

| Molecular Weight | 544.55 g/mol |

| Solubility | Soluble in DMSO, DMF (>10 mg/mL); sparingly soluble in water |

| Appearance | White to off-white powder |

| Fluorescence (Prodrug) | Non-fluorescent |

| Fluorescence (Hydrolyzed) | Excitation: ~492 nm | Emission: ~517 nm (Green) |

| pKa (Hydrolyzed) | ~6.5 (6-Carboxyfluorescein) |

Structural Advantage: Pivalate vs. Acetate

The defining feature of 6-CFDA is the pivaloyl (trimethylacetyl) group protecting the phenolic oxygens.

-

Acetate (FDA/CFDA): Susceptible to spontaneous hydrolysis in aqueous buffers and serum, leading to high background noise.

-

Pivalate (6-CFDA): The bulky tert-butyl group creates steric hindrance around the ester carbonyl. This makes the bond significantly more resistant to non-enzymatic hydrolysis while remaining susceptible to specific intracellular esterases.

Part 2: Mechanism of Action

The conversion of 6-CFDA into a fluorescent reporter is a self-validating process: fluorescence only occurs if the cell membrane is intact (to retain the product) and the cell is metabolically active (to drive the hydrolysis).

The Signaling Pathway

-

Entry: The hydrophobic dipivalate esters mask the polarity of the fluorescein core, allowing 6-CFDA to passively diffuse across the lipid bilayer.

-

Activation: Once inside, cytosolic esterases (e.g., acetylcholinesterase, butyrylcholinesterase) enzymatically cleave the pivaloyl groups.

-

Retention: The product, 6-Carboxyfluorescein (6-FAM) , is highly polar and carries a negative charge at physiological pH. It is unable to cross the cell membrane and becomes trapped, accumulating in the cytoplasm.

Figure 1: Mechanism of Action. The non-fluorescent prodrug permeates the membrane and is converted by intracellular enzymes into a fluorescent, membrane-impermeable reporter.[1]

Part 3: Experimental Protocols

Reagent Preparation

Critical Note: Ester hydrolysis is irreversible. Moisture is the enemy of stability.

-

Stock Solution (10 mM): Dissolve 5.45 mg of 6-CFDA in 1 mL of anhydrous DMSO. Vortex until fully dissolved.

-

Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C with desiccant. Protect from light.[1]

-

Working Solution: Prepare fresh immediately before use. Dilute the stock 1:1000 to 1:5000 in serum-free buffer (PBS or HBSS) to achieve a final concentration of 2–10 µM.

Cell Staining Workflow

This protocol is optimized for adherent cells but can be adapted for suspension cells by substituting centrifugation for aspiration steps.

Step-by-Step Methodology:

-

Culture Preparation:

-

Grow cells to ~80% confluency.

-

Why: Over-confluent cells may have lower metabolic rates, affecting esterase activity.

-

-

Wash Step (Crucial):

-

Remove growth media completely.

-

Wash cells 2x with sterile, serum-free PBS or HBSS.

-

Why: Serum contains esterases that will hydrolyze 6-CFDA extracellularly, increasing background noise.

-

-

Loading:

-

Add the pre-warmed (37°C) 6-CFDA working solution (2–10 µM).

-

Incubate for 20–40 minutes at 37°C in the dark.

-

Note: Pivalate esters may require slightly longer incubation than acetates due to steric resistance.

-

-

Recovery & Hydrolysis:

-

Remove the loading solution.[2]

-

Add complete growth media (with serum) and incubate for an additional 10–15 minutes.

-

Why: This "chase" period allows the cells to fully hydrolyze any remaining intracellular prodrug and pump out any unreacted species, stabilizing the signal.

-

-

Analysis:

-

Wash 1x with PBS.

-

Image immediately using FITC/GFP filter sets (Ex/Em: 492/517 nm).

-

Figure 2: Optimized Staining Workflow. The recovery phase is critical for maximizing signal-to-noise ratio.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Extracellular) | Serum esterases or spontaneous hydrolysis. | Ensure thorough washing before loading. Switch to serum-free buffer during loading. Use fresh working solution. |

| Weak Intracellular Signal | Insufficient loading or low esterase activity. | Increase concentration (up to 20 µM) or incubation time. Verify cell viability. |

| Rapid Signal Loss | Leakage of 6-Carboxyfluorescein. | 6-CF is better retained than Fluorescein, but leakage can occur. Keep cells at room temp or 4°C during analysis to slow transport pumps. |

| Spotty/Uneven Staining | Dye precipitation. | Ensure the DMSO stock is fully dissolved. Do not add undiluted DMSO stock directly to cells; dilute in buffer first. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76806, 6-Carboxyfluorescein. [Link]

-

Breeuwer, P., et al. (1995). "Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae." Applied and Environmental Microbiology. [Link]

Sources

The Dipivalate Route to Isomeric Purity: Early Studies and Applications of 6-Carboxyfluorescein Analogs

Executive Summary

The evolution of intracellular fluorescent probes represents a critical chapter in cell biology and drug development. While Fluorescein Diacetate (FDA) established the paradigm of esterase-mediated cell staining, it suffered from rapid leakage. The introduction of 6-Carboxyfluorescein (6-CF) analogs solved this retention issue, but early studies were plagued by isomeric mixtures (5- and 6-isomers) that yielded inconsistent spectral properties. This guide details the foundational technical work—specifically the Dipivalate Synthesis Strategy —that enabled the isolation of isomerically pure 6-Carboxyfluorescein. It further explores how this purity unlocked the precision of CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester) for quantitative cell proliferation tracking.

Part 1: The Chemical Foundation

The Isomer Challenge